N-Quinazolin-4-ylalanine hydrochloride can be synthesized from starting materials such as anthranilic acid and other derivatives through various chemical reactions. Quinazoline derivatives are classified based on their structural modifications and functional groups, with N-Quinazolin-4-ylalanine being categorized under amino acid derivatives due to the presence of the alanine component.
The synthesis of N-Quinazolin-4-ylalanine hydrochloride typically involves several steps:
The reaction conditions, including temperature, solvent choice, and reaction time, play crucial roles in determining the yield and purity of the final product .
N-Quinazolin-4-ylalanine hydrochloride features a quinazoline ring fused with an alanine side chain. The molecular formula can be represented as CHClNO, indicating the presence of chlorine in its hydrochloride form.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and identify functional groups present in the compound .
N-Quinazolin-4-ylalanine hydrochloride can participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced biological activity or different pharmacological profiles .
The mechanism of action of N-Quinazolin-4-ylalanine hydrochloride is linked to its interaction with biological targets:
In vitro studies often evaluate these mechanisms by measuring changes in enzyme activity or cell viability upon treatment with the compound .
N-Quinazolin-4-ylalanine hydrochloride exhibits several notable physical properties:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to assess purity and stability over time .
N-Quinazolin-4-ylalanine hydrochloride has several potential applications in scientific research:
Research continues to explore its full potential in therapeutic applications, particularly within oncology and infectious disease contexts .
The quinazolin-4(3H)-one scaffold represents one of medicinal chemistry's most enduring and versatile heterocyclic frameworks, with origins dating to 1869 when Peter Griess synthesized the first derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) via anthranilic acid-cyanogen reactions [1] [3]. The systematic naming ("quinazoline") was later established by Weddige in 1887, recognizing its structural relationship to cinnoline and quinoxaline [7]. This bicyclic system – featuring a benzene ring fused to a pyrimidin-4(3H)-one – demonstrates remarkable stability in physiological environments while permitting extensive ring substitutions, making it ideal for drug design [1] [5].
The mid-20th century marked quinazoline's transition from chemical curiosity to therapeutic agent. Methaqualone (1951) emerged as the first clinically significant quinazolinone derivative, utilized as a sedative-hypnotic [3] [7]. Subsequent decades witnessed explosive diversification: Prazosin (α1-adrenoceptor antagonist for hypertension), Erlotinib (EGFR tyrosine kinase inhibitor for lung cancer), and Idelalisib (PI3Kδ inhibitor for leukemia) exemplify FDA-approved drugs leveraging this core [9]. Computational analyses reveal over 300,000 quinazoline-containing compounds in scientific databases, with ~40,000 exhibiting confirmed bioactivity – a testament to the scaffold's privileged status [3] [5].
Table 1: Key Milestones in Quinazolin-4(3H)-one Drug Development
Year | Milestone | Significance | |
---|---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Established anthranilic acid as key precursor | |
1887 | Weddige proposes "quinazoline" nomenclature | Recognized structural relationship to cinnoline/quinoxaline | |
1903 | Gabriel devises practical synthesis | Enabled scalable production | |
1951 | Methaqualone introduced as sedative | First therapeutic quinazolinone | |
1960s-2020s | 100+ quinazoline drugs enter market (e.g., Erlotinib, Prazosin, Idelalisib) | Validated scaffold for CNS, oncology, cardiovascular diseases | |
2024 | DFT studies optimize cycloadditions to quinazolinone | Computational design of hybrids (e.g., isoxazole-quinazolinones) | [10] |
Natural quinazolinones like baicalein (isolated from Scutellaria baicalensis) demonstrated early proof-of-concept for bioactivity, exhibiting anti-inflammatory and antioxidant properties through radical scavenging and enzyme modulation [1] [9]. However, limitations in bioavailability, metabolic stability, and target selectivity necessitated structural optimization. Medicinal chemists recognized two strategic advantages of quinazolin-4(3H)-one hybridization:
N-Quinazolin-4-ylalanine hydrochloride exemplifies this hybrid approach. It conjugates the quinazolinone core with alanine's zwitterionic amino acid functionality, merging the scaffold's inherent bioactivity (e.g., kinase inhibition, DNA intercalation) with improved water solubility and potential for transporter-mediated uptake via amino acid carriers [4] [9]. Protonation of the alanine amine in the hydrochloride salt enhances crystallinity and stability – critical for formulation [8].
Table 2: Structural and Bioactivity Comparison: Baicalein vs. Quinazolin-4-ylalanine Hybrids
Parameter | Baicalein | Quinazolin-4-ylalanine Hybrids | Advantage of Hybrid |
---|---|---|---|
Core Structure | Flavonoid (Unstable to metabolism) | Quinazolin-4(3H)-one (Metabolically robust) | Enhanced metabolic stability |
Water Solubility | Low (<50 µM) | Moderate-High (HCl salt forms) | Improved bioavailability |
Modification Sites | Limited (OH groups prone to conjugation) | Multiple (N3, C2, alanine carboxyl/amine) | Broader SAR exploration |
Mechanistic Flexibility | Antioxidant/anti-inflammatory | Tunable (anticancer, antimicrobial, anthelmintic) | Target diversification |
Synthetic Accessibility | Complex extraction/modification | Modular synthesis from anthranilic acid | Scalable production |
N-Quinazolin-4-ylalanine hydrochloride (C₁₁H₁₁N₃O₂·HCl, MW 253.68) serves as a pivotal building block for generating targeted chemical libraries [4] [8]. Its synthesis typically begins with Niementowski's reaction: anthranilic acid condensed with formamide at 130-140°C yields quinazolin-4(3H)-one, which undergoes N3-propargylation followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with protected alanine derivatives. Deprotection and hydrochloride salt formation yield the title compound [8] [9]. Key roles include:
Table 3: Bioactive Libraries Derived from N-Quinazolin-4-ylalanine Hydrochloride
Library Type | Representative Compound | Synthetic Method | Key Bioactivity | |
---|---|---|---|---|
Anthelmintic Agents | 3-(2-Chloroethyl)quinazolin-4-one HCl | N3-alkylation of core | 92% Fascioliasis eradication (in vivo) | [8] |
Antioxidant Derivatives | Isoxazolyl-quinazolinylalanine | 1,3-Dipolar cycloaddition | DPPH scavenging IC₅₀: 12.3 µM | [10] |
Anticancer Coordination Complexes | Cu(II)-Quinazolin-4-ylalanine | Metal salt reflux | p53 mutant reactivation (HCT116 cells) | [9] |
Antimicrobial Hybrids | Schiff base-quinazolinylalanine | Condensation with aldehydes | MIC: 1.56 µg/mL (E. coli) | [9] |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0